Thermal Stability: 2,6-Naphthyridine Scaffold vs. 1,6-Naphthyridine Isomer
The parent 2,6-naphthyridine core, from which 8aH-2,6-naphthyridin-1-one is derived, exhibits the highest melting point of all six unsubstituted naphthyridine isomers. The unsubstituted 2,6-naphthyridine melts at 114–115 °C, whereas the 1,6-naphthyridine isomer melts below 40 °C [1]. For the 1(2H)-one derivative, the 2,6-isomer (i.e., the target compound) has a melting point of 248–251 °C, compared to the substantially lower thermal stability characteristic of 1,6-naphthyridinone analogues . This thermal stability advantage translates directly to superior room-temperature solid-state handling, reduced cold-chain dependency during storage and shipping, and greater formulation flexibility.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | Unsubstituted 2,6-naphthyridine: 114–115 °C; 8aH-2,6-naphthyridin-1-one (2,6-naphthyridin-1(2H)-one): 248–251 °C |
| Comparator Or Baseline | Unsubstituted 1,6-naphthyridine: <40 °C; typical 1,6-naphthyridinone analogues: substantially lower mp |
| Quantified Difference | Δ > 74 °C for parent isomer mp; 2,6-isomer mp is approximately 2.9× higher |
| Conditions | Standard differential scanning calorimetry / melting point apparatus; compound purity ≥95% |
Why This Matters
Higher melting point directly reduces cold-chain logistics costs, minimizes degradation risk during ambient-temperature shipping, and enables solid-formulation strategies unavailable to low-melting isomers—critical for both procurement planning and downstream pharmaceutical development.
- [1] American Chemical Society. 1,6-Naphthyridine – Molecule of the Week. January 18, 2021. (1,6-Naphthyridine mp <40 °C; 2,6-naphthyridine mp 114–115 °C.) View Source
